molecular formula C15H9FO B8548555 (4-Ethynylphenyl)(4-fluorophenyl)methanone CAS No. 129369-12-6

(4-Ethynylphenyl)(4-fluorophenyl)methanone

Cat. No. B8548555
Key on ui cas rn: 129369-12-6
M. Wt: 224.23 g/mol
InChI Key: MODRPVWJQWLKJF-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

The product of Step C was dissolved in anhydrous dioxane (20 ml) and to it MnO2 (0.5 g) was added. The suspension was stirred at reflux for 6 h and then filtered through Celite. The filtrate was distilled off and the residue was purified by FCC (SiO2) to give the product (0.18 g; 89%), as creamy paste. 1H-NMR (CDCl3) 3.24 (s, 1H); 7.15 (tr, 2H, J=8.73 Hz); 7.60 (d, 2H, J=6.69 Hz); 7.71 (d, 2H, J=6.58 Hz); 7.78-7.84 (m, 2H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1)#[CH:2]>O1CCOCC1.O=[Mn]=O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)=[O:10])=[CH:7][CH:8]=1)#[CH:2]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C(O)C1=CC=C(C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC (SiO2)
CUSTOM
Type
CUSTOM
Details
to give the product (0.18 g; 89%)

Outcomes

Product
Name
Type
Smiles
C(#C)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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